Sodium 5-phenyl-2-pyrazoline-1-carboxylate
CAS No.: 121306-86-3
Cat. No.: VC20848238
Molecular Formula: C10H9N2NaO2
Molecular Weight: 212.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 121306-86-3 |
|---|---|
| Molecular Formula | C10H9N2NaO2 |
| Molecular Weight | 212.18 g/mol |
| IUPAC Name | sodium;3-phenyl-3,4-dihydropyrazole-2-carboxylate |
| Standard InChI | InChI=1S/C10H10N2O2.Na/c13-10(14)12-9(6-7-11-12)8-4-2-1-3-5-8;/h1-5,7,9H,6H2,(H,13,14);/q;+1/p-1 |
| Standard InChI Key | KFTLNIRJGYOQRK-UHFFFAOYSA-M |
| Isomeric SMILES | C1C=NN(C1C2=CC=CC=C2)C(=O)[O-].[Na+] |
| SMILES | C1C=NN(C1C2=CC=CC=C2)C(=O)[O-].[Na+] |
| Canonical SMILES | C1C=NN(C1C2=CC=CC=C2)C(=O)[O-].[Na+] |
Introduction
Chemical Identity and Properties
Sodium 5-phenyl-2-pyrazoline-1-carboxylate is a heterocyclic compound containing a five-membered pyrazoline ring with a phenyl group at the 5-position and a sodium carboxylate group at the 1-position. This section details its fundamental chemical characteristics.
Basic Identification Data
The compound is cataloged with specific identifiers that allow for its precise identification in chemical databases and literature.
| Parameter | Value |
|---|---|
| CAS Registry Number | 121306-86-3 |
| PubChem CID | 23690231 |
| Molecular Formula | C₁₀H₉N₂NaO₂ |
| Molecular Weight | 212.18 g/mol |
| Parent Compound | 3-Phenyl-3,4-dihydropyrazole-2-carboxylic acid (CID 3078484) |
The compound is also known by several synonyms, including Sodium 4,5-dihydro-5-phenyl-1H-pyrazole-1-carboxylate and 1H-Pyrazole-1-carboxylic acid, 4,5-dihydro-5-phenyl-, sodium salt .
Physical and Chemical Properties
The physicochemical properties of Sodium 5-phenyl-2-pyrazoline-1-carboxylate determine its behavior in different environments and its potential applications.
| Property | Value |
|---|---|
| Physical State | Solid |
| Boiling Point | 367.8°C at 760 mmHg |
| Melting Point | 176.2°C |
| Vapor Pressure | 4.67×10⁻⁶ mmHg at 25°C |
| Computed LogP | Not determined |
| Water Solubility | Soluble due to sodium carboxylate group |
These properties indicate that the compound has good thermal stability and is likely to be soluble in polar solvents due to its ionic character .
Structural Characteristics
The molecular structure of Sodium 5-phenyl-2-pyrazoline-1-carboxylate features a partially saturated pyrazoline ring with a specific substitution pattern. The compound contains a phenyl group at the 5-position of the pyrazoline ring and a sodium carboxylate group at the 1-position.
The structural formula can be represented as:
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InChI: InChI=1S/C10H10N2O2.Na/c13-10(14)12-9(6-7-11-12)8-4-2-1-3-5-8;/h1-5,7,9H,6H2,(H,13,14);/q;+1/p-1
The pyrazoline core structure contains a partially reduced pyrazole ring with one double bond, which distinguishes it from fully aromatic pyrazole derivatives.
Spectroscopic Characterization
Spectroscopic data for pyrazoline derivatives provides insights into the expected characteristics of Sodium 5-phenyl-2-pyrazoline-1-carboxylate.
Infrared Spectroscopy
Based on related pyrazoline derivatives, Sodium 5-phenyl-2-pyrazoline-1-carboxylate would likely exhibit characteristic infrared absorption bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| C=O (carboxylate) | 1670-1640 |
| C=N (pyrazoline) | 1560-1548 |
| C-N stretching | 1245-1230 |
| Aromatic C-H | 3090-3078 |
| Aliphatic C-H | 2983-2920 |
These characteristic absorption bands could be used for identification and purity assessment of the compound .
Nuclear Magnetic Resonance Spectroscopy
¹H NMR spectroscopic data for similar pyrazoline derivatives suggests the following expected signals for Sodium 5-phenyl-2-pyrazoline-1-carboxylate:
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyrazoline H₅ (CH-Ph) | 5.10-5.42 | dd |
| Pyrazoline H₄ (CH₂) | 3.50-3.04 and 3.90-3.48 | dd (2H) |
| Aromatic protons | 7.10-7.80 | m |
The ¹³C NMR spectrum would likely show signals for the carboxylate carbon around 166-168 ppm, pyrazoline ring carbons between 44-68 ppm, and aromatic carbons in the range of 115-146 ppm .
The carboxylate group at the 1-position of the pyrazoline ring could potentially enhance water solubility and bioavailability compared to other pyrazoline derivatives, potentially offering advantages for pharmaceutical applications.
Structure-Activity Relationships
Based on studies of related compounds, several structural features of Sodium 5-phenyl-2-pyrazoline-1-carboxylate may influence its biological activity:
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The phenyl group at the 5-position is known to contribute to binding interactions with biological targets
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The partially reduced pyrazoline ring provides a specific three-dimensional conformation that may influence receptor interactions
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The carboxylate group may serve as a hydrogen bond acceptor in interactions with biological receptors
Comparative Analysis with Related Compounds
Understanding the relationship between Sodium 5-phenyl-2-pyrazoline-1-carboxylate and structurally similar compounds provides context for its potential applications and properties.
Structural Analogs
Several structurally related compounds share similarities with Sodium 5-phenyl-2-pyrazoline-1-carboxylate:
These structural differences lead to distinct physicochemical properties and potentially different biological activities.
Functional Comparison
The functional characteristics of Sodium 5-phenyl-2-pyrazoline-1-carboxylate compared to other pyrazoline derivatives:
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The sodium carboxylate moiety likely increases water solubility compared to uncharged pyrazoline derivatives
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The absence of additional substituents may allow for more straightforward structural modifications for structure-activity relationship studies
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The specific substitution pattern may influence its metabolic stability and pharmacokinetic properties
Research Applications and Future Directions
Considering the properties and structural features of Sodium 5-phenyl-2-pyrazoline-1-carboxylate, several research applications and future directions can be proposed.
Future Research Directions
Future research involving Sodium 5-phenyl-2-pyrazoline-1-carboxylate might focus on:
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Detailed investigation of its potential biological activities, particularly anti-inflammatory, antimicrobial, and anticancer properties
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Development of improved synthetic routes with higher yields and greater selectivity
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Exploration of its potential as a building block for more complex molecules
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Computational studies to predict its interactions with biological targets
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Structure-activity relationship studies through systematic modification of the basic scaffold
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